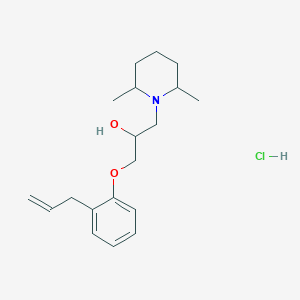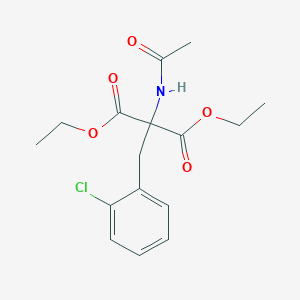
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as ABDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABDP is a β-adrenergic receptor antagonist that has been shown to have promising effects on various physiological and biochemical processes. In
Mecanismo De Acción
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a β-adrenergic receptor antagonist, specifically targeting the β1 and β2 receptors. By blocking these receptors, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride inhibits the effects of catecholamines, which are hormones that regulate various physiological processes. This leads to a decrease in heart rate, blood pressure, and insulin secretion.
Biochemical and Physiological Effects:
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure in animal models, indicating its potential for use in the treatment of hypertension. 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to decrease insulin secretion in pancreatic cells, suggesting its potential for use in the treatment of diabetes. Additionally, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to modulate immune response, indicating its potential for use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has several advantages for lab experiments. It is a highly specific β-adrenergic receptor antagonist, which allows for precise targeting of physiological processes. Additionally, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to have high potency and selectivity, making it a useful tool for studying physiological processes. However, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has not been extensively studied in humans, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for research on 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the potential use of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in the treatment of autoimmune diseases. 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to modulate immune response, and further research could explore its potential for use in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research could explore the potential use of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in the treatment of obesity. 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to decrease body weight in animal models, and further research could explore its potential for use in the treatment of obesity and related metabolic disorders. Finally, further research could explore the long-term effects of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride on physiological processes, particularly in humans. This could provide valuable insights into the potential clinical applications of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride.
Métodos De Síntesis
The synthesis of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves the reaction of 2-allylphenol with 2,6-dimethylpiperidine in the presence of a base, followed by the addition of 3-chloro-1-propanol and hydrochloric acid. The resulting product is then purified through recrystallization. This method has been shown to yield 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride with high purity and yield.
Aplicaciones Científicas De Investigación
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have promising effects on various physiological and biochemical processes, including cardiovascular function, insulin secretion, and immune response. 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has also been studied for its potential use in the treatment of obesity, diabetes, and hypertension.
Propiedades
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.ClH/c1-4-8-17-11-5-6-12-19(17)22-14-18(21)13-20-15(2)9-7-10-16(20)3;/h4-6,11-12,15-16,18,21H,1,7-10,13-14H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFBHVBZTSPSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2CC=C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6261681 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5124266.png)
![N-isopropyl-N-(2-methoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5124282.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)


![3-(2-chlorophenyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B5124333.png)

![(2R*,6S*)-4-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B5124346.png)
![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5124350.png)
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)

